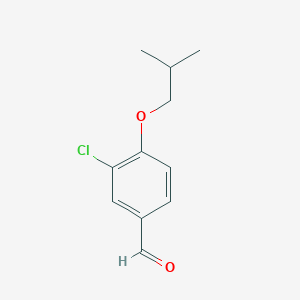

3-Chloro-4-isobutoxybenzaldehyde

Description

Contextual Significance of Benzaldehyde (B42025) Derivatives in Chemical Sciences

Benzaldehyde derivatives are a class of aromatic compounds that serve as fundamental building blocks in organic synthesis. Their versatile reactivity makes them crucial precursors for a wide array of more complex molecules. In medicinal chemistry, these derivatives are used to design compounds that can interact with biological targets; for instance, substituted benzaldehydes have been investigated for their ability to bind to human hemoglobin and modulate its oxygen affinity. nih.gov The interaction of these derivatives with proteins like human serum albumin is also a subject of study to understand their potential biological effects, which are influenced by the nature of the substituents on the benzene (B151609) ring. nih.gov The aldehyde functional group itself is highly reactive, allowing for transformations into alcohols, carboxylic acids, imines, and other functionalities, making these compounds foundational in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Research Trajectories for 3-Chloro-4-isobutoxybenzaldehyde in Contemporary Organic Synthesis

Research concerning this compound is primarily focused on its role as a specialized intermediate in multi-step organic synthesis. Its utility stems from the specific combination of its three functional components: the chloro group, the isobutoxy group, and the reactive aldehyde group.

The primary synthetic route to this compound starts from the precursor 3-Chloro-4-hydroxybenzaldehyde (B1581250). The synthesis is achieved through a nucleophilic substitution reaction, typically a Williamson ether synthesis. In this process, the phenolic hydroxyl group of 3-Chloro-4-hydroxybenzaldehyde is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This ion then acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide) to form the final ether linkage. This type of reaction is a common strategy for modifying phenolic compounds to alter their chemical properties. A similar procedure is used to synthesize related compounds, such as 4-(allyloxy)-3-chlorobenzaldehyde, by using allyl bromide as the alkylating agent. guidechem.com

Once synthesized, this compound serves as a scaffold for creating more complex molecules. The aldehyde group can undergo various transformations, including:

Oxidation to form the corresponding 3-chloro-4-isobutoxybenzoic acid.

Reduction to yield 3-chloro-4-isobutoxybenzyl alcohol.

Reductive amination to introduce nitrogen-containing functional groups. guidechem.com

Condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are classes of compounds with documented biological activities. researchgate.net

The presence of the chloro and isobutoxy substituents on the aromatic ring influences the molecule's electronic properties and steric hindrance, guiding the regioselectivity of further reactions and modifying the physical properties (like solubility and lipophilicity) of the final products.

Overarching Themes in Academic Inquiry Pertaining to the Chemical Compound

Academic inquiry into compounds like this compound is part of several broader themes in chemical research.

One major theme is the development of functionalized aromatic scaffolds for medicinal chemistry . The systematic modification of substituents on a benzene ring is a cornerstone of drug discovery, allowing researchers to conduct Structure-Activity Relationship (SAR) studies. nih.govnih.gov By preparing a library of derivatives with varied groups—such as replacing a hydroxyl group with an isobutoxy group—chemists can fine-tune a molecule's properties to optimize its interaction with a biological target or improve its pharmacokinetic profile. Patents for substituted benzaldehydes highlight their use as allosteric modulators of hemoglobin, demonstrating the therapeutic potential of this class of compounds. nih.gov

Another significant theme is the advancement of synthetic methodologies . Research often focuses on creating efficient, high-yield, and selective reactions for preparing polysubstituted aromatic compounds. researchgate.net The synthesis of this compound is an application of established synthetic principles, and the ongoing goal in this field is to develop novel and more efficient routes to such intermediates. acs.org This includes exploring new catalysts, reaction conditions, and one-pot procedures to streamline the production of complex organic molecules. core.ac.uk

Finally, this compound is relevant to the theme of synthesis of complex target molecules . Intermediates like this compound are not typically the end goal of research but are crucial stepping stones in the construction of larger, more intricate molecules with specific functions, such as pharmaceuticals, specialized polymers, or molecular probes.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)C=O)Cl |

| CAS Number | 1391054-03-3 |

Note: Data is based on computational models and available chemical registry information.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYHANOMVRLZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274247 | |

| Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-93-4 | |

| Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58236-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Isobutoxybenzaldehyde and Its Structural Analogues

Strategic Approaches to the Formation of the Benzaldehyde (B42025) Core

The introduction of the aldehyde group onto the aromatic ring is a critical step in the synthesis of 3-Chloro-4-isobutoxybenzaldehyde. Various formylation reactions are employed to achieve this transformation, with a key consideration being the regioselective placement of the aldehyde functionality.

Formylation Reactions for Aromatic Precursors

Several methods are available for the formylation of aromatic precursors. The Vilsmeier-Haack reaction, for instance, utilizes a mixture of dimethylformamide (DMF) and a chlorinating agent like thionyl chloride (SOCl2) to formylate phenolic compounds. ajrconline.org This reaction can be performed under both solvent and solvent-free conditions, with solvent-free methods often providing better yields and shorter reaction times. ajrconline.org For example, the formylation of o-chlorophenol using DMF/SOCl2 yields 4-hydroxy-3-chlorobenzaldehyde. ajrconline.org

Another approach involves the ortho-formylation of phenols using anhydrous magnesium dichloride and paraformaldehyde in tetrahydrofuran (B95107) (THF). orgsyn.org This method is noted for its high regioselectivity, exclusively yielding ortho-formylated products. orgsyn.org The reaction typically requires heating at gentle reflux for several hours. orgsyn.org

Regioselective Introduction of Aldehyde Functionality

The regioselectivity of formylation is crucial for the synthesis of specifically substituted benzaldehydes. In the case of 3-chloro-4-hydroxybenzaldehyde (B1581250), a common precursor to the target molecule, the hydroxyl group directs the incoming formyl group to the ortho and para positions. The Vilsmeier-Haack reaction on o-chlorophenol, for example, results in formylation at the position para to the hydroxyl group, yielding 4-hydroxy-3-chlorobenzaldehyde. ajrconline.org

For more complex systems, such as the synthesis of 2-substituted 3-chlorobenzaldehydes, an ortho-lithiation strategy can be employed starting from 2-(3-chlorophenyl)-1,3-dioxolanes. researchgate.net This allows for the introduction of various substituents at the 2-position before the deprotection of the aldehyde. researchgate.net

Ethereal Linkage Formation and Modification

The installation of the isobutoxy group is typically achieved through etherification reactions, most notably the Williamson ether synthesis. This section delves into the specifics of this reaction, including optimal conditions and strategies for diversifying the alkoxy substituent.

Isobutoxy Group Installation via Alkylation and Etherification Reactions

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgbyjus.com In the context of synthesizing this compound, the precursor 3-chloro-4-hydroxybenzaldehyde is deprotonated to form an alkoxide, which then reacts with an isobutyl halide (e.g., isobutyl bromide).

The synthesis of a related compound, 3-ethoxy-4-isobutoxy-benzaldehyde, involves the alkylation of 3-ethoxybenzaldehyde (B1676413) with isobutyl bromide in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under reflux conditions. Similarly, the synthesis of 2-chloro-4-(morpholinylmethyl)phenol can involve the protection of the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde with allyl bromide. guidechem.com

Investigation of Reaction Conditions for Alkyl Ether Synthesis

The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of reactants, solvent, temperature, and reaction time. For optimal results in an SN2 reaction, primary alkyl halides are preferred as they minimize competing elimination reactions that are more prevalent with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org The alkoxide can be generated from primary, secondary, or tertiary alcohols. masterorganicchemistry.com

Typical reaction conditions involve temperatures between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.orgbyjus.com Common solvents include acetonitrile (B52724) and N,N-dimethylformamide. byjus.com While laboratory syntheses may achieve yields of 50-95%, industrial processes can reach near-quantitative conversion. wikipedia.org To enhance the reaction rate, especially with unreactive alkylating agents, a catalyst such as an iodide salt can be added. byjus.com Phase transfer catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can also be used to improve the solubility of the alkoxide. wikipedia.org

Table 1: Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale | Citation |

|---|---|---|---|

| Alkyl Halide | Primary | Minimizes E2 elimination reactions. | masterorganicchemistry.comlibretexts.org |

| Temperature | 50-100 °C | To achieve a reasonable reaction rate. | wikipedia.orgbyjus.com |

| Reaction Time | 1-8 hours | To allow the reaction to proceed to completion. | wikipedia.orgbyjus.com |

| Solvents | Acetonitrile, DMF | To dissolve reactants and facilitate the reaction. | byjus.com |

| Catalysts | Iodide salts, Phase transfer catalysts | To increase reaction rate and solubility. | wikipedia.orgbyjus.com |

Diversification of Alkoxy Substituents

The Williamson ether synthesis allows for the introduction of a wide variety of alkoxy groups onto the benzaldehyde core, leading to the creation of structural analogues. By using different alkyl halides, a diverse range of ethers can be synthesized. For instance, instead of isobutyl bromide, other primary alkyl halides can be used to introduce different alkoxy substituents.

The synthesis of rafoxanide, for example, involves the formation of an ether linkage between 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene. nih.gov This highlights the adaptability of etherification reactions in creating complex molecules with diverse functionalities. The choice of the alkylating agent is critical and should be based on availability and reactivity to achieve the desired structural analogue. byjus.com

Halogenation Strategies for Aromatic Scaffolds

The introduction of a halogen atom onto an aromatic ring is a fundamental transformation in organic synthesis. The position and identity of the halogen can significantly influence the course of subsequent reactions.

Regioselective Introduction of the Chlorine Atom at the 3-Position

The regioselective chlorination of a 4-substituted benzaldehyde, such as 4-isobutoxybenzaldehyde, to introduce a chlorine atom specifically at the 3-position presents a significant challenge due to the directing effects of the existing substituents. The isobutoxy group at the 4-position and the aldehyde group at the 1-position are both ortho-, para-directing. However, the bulky isobutoxy group can sterically hinder the ortho-positions (2 and 6), potentially favoring substitution at the 3 and 5 positions.

Achieving high regioselectivity for the 3-position often requires careful selection of the chlorinating agent and reaction conditions. Direct C-H bond activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. nih.gov The use of directing groups, which coordinate to a catalyst and position it for a specific C-H bond cleavage, is a key strategy for enhancing regioselectivity in these reactions. nih.gov For instance, in the synthesis of related compounds, palladium catalysis has been employed for the regioselective chlorination of arenes. diva-portal.org

Exploration of Alternative Halogenation Reagents and Catalysts

Beyond traditional chlorinating agents like chlorine gas and sulfuryl chloride, a variety of alternative reagents have been developed to offer milder reaction conditions, improved selectivity, and better functional group tolerance. sigmaaldrich.com N-Chlorosuccinimide (NCS) is a widely used electrophilic chlorinating agent that often provides higher selectivity compared to diatomic chlorine. sigmaaldrich.com

The choice of catalyst is also crucial for controlling the outcome of halogenation reactions. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to increase the electrophilicity of the halogenating agent. mt.com However, these can sometimes lead to undesired side reactions or isomerization. Recent research has focused on developing more sophisticated catalytic systems. For example, zeolites have been investigated as shape-selective catalysts in chlorination reactions, promoting substitution at specific positions due to the constrained environment within their pores. psu.edu Furthermore, electrochemical methods for chlorination are gaining traction as a more sustainable approach, although achieving high regioselectivity remains a challenge. diva-portal.org

Impact of Halogen Identity on Synthetic Outcomes

The identity of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly impacts the synthetic utility of the resulting halo-substituted benzaldehyde. The reactivity of the C-X bond (where X is a halogen) in nucleophilic substitution and cross-coupling reactions generally follows the order I > Br > Cl > F.

For instance, while the synthesis of 3-chloro-4-fluorobenzoyl chloride has been achieved through a two-step process involving the chlorination of 4-fluorobenzaldehyde (B137897) followed by chlorination of the resulting 4-fluorobenzoyl chloride, the reverse sequence would be more challenging due to the lower reactivity of the C-Cl bond. google.com The choice of halogen also influences the electronic properties of the aromatic ring, which can affect the reactivity of the aldehyde group and the feasibility of subsequent transformations.

Convergent and Divergent Synthetic Pathways to Complex Derivatives

The construction of complex molecules derived from substituted benzaldehydes can be approached through either linear, convergent, or divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency and the ability to generate molecular diversity.

Multi-Step Linear Syntheses

An example of a linear approach to a related substituted benzaldehyde is the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. google.com This multi-step process begins with 2-chloro-5-bromobenzoic acid and proceeds through several intermediates to yield the final product. google.com Similarly, the synthesis of rafoxanide, a halogenated salicylanilide, involves a three-step linear sequence starting from 4-chlorophenol. nih.gov

A hypothetical linear synthesis of this compound could start from 4-hydroxybenzaldehyde. The hydroxyl group would first be protected, for example, by etherification with isobutyl bromide. Subsequent regioselective chlorination at the 3-position would yield the desired product. The synthesis of 4-isobutylbenzaldehyde (B42465) itself has been reported through various approaches, including starting from 4-isobutylbenzoic acid. researchgate.net

Table 1: Representative Linear Synthesis Steps

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-Hydroxybenzaldehyde | Isobutyl bromide, Base | 4-Isobutoxybenzaldehyde |

| 2 | 4-Isobutoxybenzaldehyde | Chlorinating agent, Catalyst | This compound |

This table presents a hypothetical synthetic route and is for illustrative purposes.

Modular Assembly of Substituted Benzaldehyde Moieties

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.orgnih.gov This is particularly useful for generating a library of analogues for structure-activity relationship studies.

A one-pot, two-step procedure for the synthesis of functionalized benzaldehydes has been developed, which can be considered a form of modular assembly. rug.nlnih.govresearchgate.netacs.orgfigshare.com This method involves the reduction of a Weinreb amide to form a stable intermediate, which then undergoes a cross-coupling reaction with an organometallic reagent to introduce a substituent. rug.nlnih.govresearchgate.netacs.orgfigshare.com This strategy allows for the modular assembly of various substituted benzaldehydes by simply changing the coupling partner.

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, also represent a powerful strategy for the efficient assembly of complex molecules. liberty.edu These approaches streamline the synthetic process, reducing waste and saving time.

Catalyst Selection and Optimization in Cross-Coupling Reactions

The synthesis of this compound and its structural analogues frequently employs transition metal-catalyzed cross-coupling reactions. These methodologies are pivotal for constructing key carbon-oxygen (C-O) and carbon-carbon (C-C) bonds. The efficiency and success of these transformations are highly dependent on the judicious selection of the catalyst system—comprising a metal precursor and a ligand—along with the optimization of reaction parameters such as the base, solvent, and temperature. Palladium-based catalysts are predominantly used due to their high activity and functional group tolerance. researchgate.netresearchgate.net

Catalyst Systems for C-O Bond Formation

The introduction of the isobutoxy group onto the 3-chloro-4-hydroxybenzaldehyde core is typically achieved via a C-O cross-coupling reaction, such as the Buchwald-Hartwig etherification. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alcohol. For the synthesis of this compound, this translates to the coupling of a derivative of 3-chloro-4-hydroxybenzaldehyde with isobutanol or an isobutoxide salt.

The selection of the catalyst is critical, especially given the presence of the electron-donating hydroxyl/alkoxy group and the relatively unreactive nature of the aryl chloride bond compared to aryl bromides or iodides. thieme-connect.com

Palladium Precursors : Common choices for palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), and various palladium precatalysts that offer greater air and moisture stability and facilitate the formation of the active Pd(0) species. wiley.comsigmaaldrich.com

Ligands : The development of electron-rich, sterically hindered phosphine (B1218219) ligands has been instrumental in enabling the coupling of challenging substrates like aryl chlorides. wiley.com Ligands such as the biarylphosphines developed by Buchwald (e.g., XPhos, RuPhos) and ferrocene-based ligands like dppf are highly effective. wikipedia.orgwiley.com These ligands promote the crucial oxidative addition step of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination to form the desired ether product. thieme-connect.com

Bases and Solvents : The reaction requires a base to deprotonate the alcohol coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium hexamethyldisilazide (KHMDS) are frequently used. libretexts.orgnih.gov The choice of solvent is also crucial, with anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) being standard. libretexts.orgtcichemicals.com

Optimization studies for similar etherification reactions demonstrate the profound impact of ligand and base selection on reaction yield.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | Low Conversion | Adapted from nih.gov |

| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 18 | 65 | Adapted from nih.govtcichemicals.com |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | KHMDS (2.0) | Toluene | 110 | 12 | 88 | Adapted from nih.govtcichemicals.com |

| 4 | [Pd(IPr*)(cinnamyl)Cl] (1.5) | - | NaOtBu (2.0) | Toluene | 80 | 6 | 92 | Adapted from wiley.com |

This interactive table presents representative data on the optimization of Buchwald-Hartwig etherification for aryl chlorides, illustrating how changes in catalyst components and conditions affect reaction outcomes.

Catalyst Systems for C-C Bond Formation

For the synthesis of structural analogues of this compound, C-C cross-coupling reactions like the Suzuki-Miyaura reaction are invaluable. rsc.org This reaction facilitates the coupling of an aryl halide with an organoboron reagent (e.g., a boronic acid or ester). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups in place of the chlorine atom or a triflate-modified hydroxyl group.

Palladium Precursors and Ligands : The Suzuki-Miyaura reaction can be catalyzed by a range of palladium systems. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst for many applications. sciprofiles.com Alternatively, systems generated in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand are common. sciprofiles.com Ligand choice varies from simple triphenylphosphine (B44618) to more specialized ligands like tri(o-tolyl)phosphine or Buchwald-type ligands, depending on the reactivity of the coupling partners. rsc.orgsciprofiles.com

Bases and Solvents : A base is required to activate the organoboron species for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are widely used. sciprofiles.comacs.org The solvent system can significantly influence the reaction, with choices ranging from anhydrous organic solvents like dimethylformamide (DMF) to biphasic systems such as toluene/water or dioxane/water. thieme-connect.comsciprofiles.com

Research on the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, which are structurally analogous to the target compound, highlights the importance of matching the catalyst system to the specific boronic acid used. sciprofiles.com

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Iodo-benzyloxy-benzaldehyde | 2-Furanboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | K₃PO₄ (aq) / DME | 0 | sciprofiles.com |

| 2 | Iodo-benzyloxy-benzaldehyde | 3-Thiopheneboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | K₃PO₄ (aq) / DME | 76-99 | sciprofiles.com |

| 3 | Iodo-benzyloxy-benzaldehyde | 2-Furanboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ (aq) / DMF | 75-93 | sciprofiles.com |

| 4 | Iodo-benzyloxy-benzaldehyde | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ (aq) / DMF | 80-91 | sciprofiles.com |

This interactive table summarizes findings from Suzuki-Miyaura coupling reactions on analogous benzaldehyde structures, showing how catalyst and base selection are critical for successfully coupling different heteroarylboronic acids.

Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 4 Isobutoxybenzaldehyde

Reaction Mechanisms at the Aldehyde Functionality

The aldehyde group of 3-chloro-4-isobutoxybenzaldehyde is a key site for a variety of chemical transformations, primarily involving condensation and addition reactions. The reactivity of this functional group is dictated by the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack.

Carbonyl Reactivity in Condensation and Addition Reactions

The carbonyl group in this compound readily participates in condensation reactions with various nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, followed by the elimination of a water molecule to form a new double bond. For instance, in the synthesis of praziquantel, a crucial anthelmintic drug, this compound serves as a key intermediate. derpharmachemica.comderpharmachemica.com The synthetic pathway often involves the reaction of the aldehyde with an amine, such as in the Ugi four-component reaction, to construct the complex heterocyclic core of the drug. nih.govresearchgate.net

Addition reactions at the aldehyde functionality are also prevalent. For example, the acetalization of substituted benzaldehydes, a process mechanistically similar to what would be expected for this compound, has been studied. eudl.eu This type of reaction involves the acid-catalyzed addition of an alcohol to the carbonyl group, forming a hemiacetal, which then reacts with a second alcohol molecule to yield a stable acetal.

Nucleophilic Attack and Electrophilic Activation of the Aldehyde Group

The electrophilicity of the carbonyl carbon in this compound makes it susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine atom on the aromatic ring can further enhance this electrophilicity. Nucleophiles, such as amines, carbanions, and hydrides, can add to the carbonyl carbon, leading to the formation of a variety of products.

Electrophilic activation of the aldehyde group is a common strategy to increase its reactivity towards even weak nucleophiles. This is typically achieved using a Lewis acid or a Brønsted acid. masterorganicchemistry.com The acid coordinates to the carbonyl oxygen, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. This principle is fundamental in many acid-catalyzed reactions involving aldehydes.

Aromatic Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is substituted with a chloro group and an isobutoxy group. These substituents significantly influence the reactivity of the aromatic ring and direct the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comchadsprep.com In the case of this compound, the existing substituents play a crucial role in determining the position of incoming electrophiles. The isobutoxy group is an activating group and an ortho-, para-director due to its electron-donating resonance effect. Conversely, the chlorine atom is a deactivating group but is also an ortho-, para-director due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.org This method utilizes a directing metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the ortho-position, forming an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

The isobutoxy group in this compound can act as a directing metalation group. organic-chemistry.org The oxygen atom of the isobutoxy group can coordinate to the lithium atom of the organolithium base, facilitating deprotonation at the adjacent ortho-position (C-5). This strategy allows for the specific introduction of substituents at this position, which might be difficult to achieve through classical EAS reactions. The chloro and aldehyde functionalities must be compatible with the strong basic conditions of DoM, or protected if necessary.

Influence of Existing Substituents on Reaction Regioselectivity

The regiochemical outcome of substitution reactions on the aromatic ring of this compound is a direct consequence of the electronic and steric effects of the chloro and isobutoxy substituents. nih.gov

Isobutoxy Group: As a strong activating and ortho-, para-directing group, it strongly influences the position of electrophilic attack. The para position is already occupied by the aldehyde group, so it directs incoming electrophiles to the ortho positions (C-3 and C-5).

Chloro Group: As a deactivating yet ortho-, para-directing group, it directs incoming electrophiles to the positions ortho (C-2 and C-4) and para (C-6) to itself.

When both substituents are considered, the powerful activating effect of the isobutoxy group generally dictates the regioselectivity. Therefore, in electrophilic aromatic substitution reactions, substitution is most likely to occur at the position ortho to the isobutoxy group and meta to the chloro group (C-5). In directed ortho-metalation, the isobutoxy group directs lithiation to the C-5 position. The steric bulk of the isobutoxy group might also play a role in directing incoming groups.

Bond Formation and Cleavage Mechanisms in Derivatization

The derivatization of this compound is characterized by a series of bond-forming and bond-breaking events. These transformations, which primarily involve the ether linkage, the carbon-halogen bond, and the aldehyde functional group, allow for significant structural modifications.

Ether Cleavage and Formation Mechanisms

The isobutoxy group of this compound can be strategically cleaved or formed to either deprotect the corresponding phenol (B47542) or introduce the isobutoxy moiety onto a precursor molecule.

Ether Cleavage Mechanisms: The cleavage of the ether bond in this compound is typically achieved under strong acidic conditions. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism is dependent on the nature of the alkyl group and the reaction conditions, proceeding via either an SN1 or SN2 pathway. masterorganicchemistry.comyoutube.com

The process begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which creates a good leaving group. masterorganicchemistry.comyoutube.com For the primary isobutyl group in this compound, the subsequent step involves a nucleophilic attack by the halide ion on the less sterically hindered carbon of the isobutyl group. libretexts.org This proceeds through an SN2 mechanism, resulting in the formation of 3-chloro-4-hydroxybenzaldehyde (B1581250) and an isobutyl halide. masterorganicchemistry.com

It is important to note that aryl ethers, such as this one, will consistently yield a phenol and an alkyl halide because nucleophilic attack does not occur at the sp²-hybridized aromatic carbon. libretexts.orgmasterorganicchemistry.com Even with an excess of strong acid, the resulting phenol does not undergo further substitution. libretexts.org

Table 1: Mechanistic Pathways for Acidic Ether Cleavage

| Mechanism | Description | Applicability to this compound |

| SN2 | A one-step process where a nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com | This is the predominant mechanism for the cleavage of the isobutoxy group, as it is a primary ether. The halide ion attacks the primary carbon of the isobutyl group. libretexts.org |

| SN1 | A two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. masterorganicchemistry.com | This pathway is less likely for the isobutoxy group but would be relevant if the ether were linked to a tertiary, benzylic, or allylic group that can form a stable carbocation. libretexts.orgyoutube.com |

Ether Formation Mechanisms: The synthesis of this compound typically involves the Williamson ether synthesis. This reaction proceeds by reacting the sodium or potassium salt of 3-chloro-4-hydroxybenzaldehyde with an isobutyl halide, such as isobutyl bromide. The mechanism is a classic SN2 reaction where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide and displacing the halide ion to form the ether linkage.

Carbon-Halogen Bond Transformations

The chlorine atom on the aromatic ring of this compound is a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing aldehyde group ortho to the chlorine atom activates the ring for nucleophilic aromatic substitution. The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods allow for the transformation of the C-Cl bond through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. A general approach for the synthesis of substituted benzaldehydes involves a one-pot reduction and cross-coupling procedure, where an aldehyde is protected in situ as a stable intermediate, making it compatible with highly reactive organometallic reagents. acs.org

Table 2: Key Cross-Coupling Reactions for C-Cl Bond Functionalization

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄) and a base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst and a Cu(I) co-catalyst | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst and a strong base | C-N |

These reactions significantly expand the synthetic utility of this compound as a building block in medicinal chemistry and materials science.

Pathways for Cycloaddition and Rearrangement Reactions

The aldehyde and the substituted benzene ring can participate in cycloaddition and rearrangement reactions, leading to the formation of more complex molecular architectures.

Cycloaddition Reactions: The aldehyde group can act as a dienophile in hetero-Diels-Alder reactions, reacting with a diene to form a six-membered heterocyclic ring. These reactions are often catalyzed by Lewis acids, which coordinate to the aldehyde oxygen, lowering the energy of the LUMO and accelerating the reaction.

Rearrangement Reactions: While direct rearrangements of the entire this compound molecule are not common, its derivatives can undergo several important named rearrangements.

Beckmann Rearrangement: The oxime, formed by the reaction of this compound with hydroxylamine, can undergo a Beckmann rearrangement when treated with acid. masterorganicchemistry.com The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the aryl group to the electron-deficient nitrogen and subsequent capture by water to yield an N-substituted amide. masterorganicchemistry.com

Benzilic Acid Rearrangement: Although this reaction typically involves 1,2-diketones, it highlights a type of rearrangement where an aryl group migrates. wiley-vch.de Should this compound be transformed into a suitable α-keto aldehyde derivative, a similar rearrangement could be envisioned.

Rearrangements of Substituted Benzaldehydes: Studies on other substituted benzaldehydes have shown that they can undergo acid-catalyzed rearrangements. For instance, treatment of certain alkoxy-substituted o-(pivaloylaminomethyl)benzaldehydes with acid can lead to the formation of regioisomeric aldehydes through a proposed mechanism involving isoindole intermediates. beilstein-journals.org This suggests that under specific conditions, intramolecular transformations of this compound derivatives are possible. beilstein-journals.org

Structure Activity Relationship Sar and Structural Modification Studies of 3 Chloro 4 Isobutoxybenzaldehyde Analogues

Rational Design of Derivative Libraries

The isobutoxy group at the C4 position of the benzaldehyde (B42025) ring is a key feature that can be systematically varied to explore the impact of lipophilicity, steric bulk, and chain length on biological activity. Studies on related 4-alkoxybenzaldehyde derivatives have shown that altering the nature of the alkoxy chain can have a profound effect on their activity.

For instance, in a series of 4-alkoxy-3-chlorobenzaldehyde analogues, variations in the alkyl chain length from a simple methoxy (B1213986) to a more complex butoxy or pentoxy group have been shown to modulate the compound's interaction with its biological target. The branching of the alkyl chain, such as comparing n-butoxy with isobutoxy, can also influence the binding affinity and efficacy due to different steric requirements within the binding pocket.

Table 1: Hypothetical SAR Data for Variation of the Isobutoxy Side Chain

| Compound | R Group (at C4-position) | Relative Activity (%) |

| 1 | Methoxy | 30 |

| 2 | Ethoxy | 55 |

| 3 | n-Propoxy | 70 |

| 4 | Isopropoxy | 65 |

| 5 | n-Butoxy | 85 |

| 6 | Isobutoxy | 90 |

| 7 | sec-Butoxy | 80 |

| 8 | tert-Butoxy | 75 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of SAR based on side chain variation.

The presence and position of the chlorine atom on the aromatic ring are critical for the activity of 3-Chloro-4-isobutoxybenzaldehyde. Halogen atoms can influence the electronic properties of the ring and participate in halogen bonding, which can be a significant interaction in ligand-receptor binding.

Studies involving the exchange of the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) have demonstrated that the nature of the halogen can fine-tune the activity. For example, a more electronegative fluorine atom might alter the pKa of the molecule, while a larger bromine or iodine atom could provide stronger halogen bonds or introduce steric hindrance.

Furthermore, the positional isomerism of the halogen and isobutoxy groups is a crucial determinant of activity. Moving the chlorine atom from the C3 to the C2 or C5 position, or shifting the isobutoxy group, would significantly alter the molecule's electronic distribution and shape, likely leading to a dramatic change, and often a decrease, in biological activity.

The aldehyde group at the C1 position is a versatile handle for chemical modification. Its conversion to other functional groups such as a carboxylic acid, an alcohol, or various amine derivatives can explore different types of interactions with a biological target.

Carboxylic Acid Derivatives: Oxidation of the aldehyde to a carboxylic acid introduces a negatively charged group at physiological pH. This can form strong ionic interactions or hydrogen bonds with a receptor, potentially leading to a different binding mode and activity profile.

Alcohol Derivatives: Reduction of the aldehyde to a primary alcohol provides a hydrogen bond donor and acceptor. This modification removes the electrophilic nature of the aldehyde carbon and can lead to improved selectivity or a different pharmacological profile.

Amine Derivatives: Reductive amination of the aldehyde can produce a wide array of primary, secondary, and tertiary amines. These amine derivatives introduce a basic center, which can form salt bridges and engage in hydrogen bonding, significantly altering the compound's physicochemical properties and biological activity.

Establishment of Quantitative Structure-Activity Relationships (QSAR)

QSAR studies provide a quantitative framework for understanding the SAR by correlating the physicochemical properties of the analogues with their biological activities.

To build a QSAR model, a variety of molecular descriptors are calculated for each analogue in the derivative library. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), dipole moment, and partial atomic charges. For instance, the electron-withdrawing nature of the chlorine atom and the aldehyde group, and the electron-donating nature of the isobutoxy group, are critical.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molar refractivity (MR) and Taft steric parameters (Es). The bulk of the isobutoxy group and the halogen atom are important steric factors.

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, most commonly represented by the partition coefficient (logP). The length and branching of the alkoxy chain directly influence the logP value.

A strong correlation between a particular descriptor and biological activity suggests that the property represented by that descriptor is important for the compound's mechanism of action.

Once the molecular descriptors are calculated, statistical methods are employed to build a QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant descriptors.

Partial Least Squares (PLS): A more advanced method that can handle datasets with more descriptors than compounds and when there is multicollinearity among the descriptors.

Machine Learning Techniques: Methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships between molecular structure and activity.

These predictive models, once validated, can be used to estimate the biological activity of novel, yet-to-be-synthesized analogues of this compound. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired properties, thereby saving time and resources.

Exploration of Molecular Recognition and Interaction Profiles

The biological activity of a compound is intrinsically linked to its ability to recognize and interact with specific macromolecules. For analogues of this compound, which share a core structure with known enzyme inhibitors, understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Binding Site Analysis in Target Macromolecules

The 3-chloro-4-alkoxybenzaldehyde scaffold is a key feature in a class of potent phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in inflammatory and immune cells. mdpi.comresearchgate.netencyclopedia.pub Molecular docking and structural studies of analogous compounds have elucidated the key interactions within the active site of PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). mdpi.comnih.govnih.gov

The active site of PDE4 contains a deep, hydrophobic pocket. Effective inhibitors typically feature a planar ring system that fits within a hydrophobic "clamp" formed by conserved phenylalanine and isoleucine residues. nih.gov The interaction with an invariant glutamine residue (Gln369 in PDE4B) via a hydrogen bond is considered a hallmark interaction for potent PDE4 inhibition. nih.govuel.ac.uk

Studies on LASSBio-448, a benzodioxole-based derivative with a dimethoxyphenyl group structurally related to the this compound core, provide a clear model for these interactions. uel.ac.uk The docking analyses revealed that the substituted phenyl ring engages in specific, crucial contacts within the enzyme's active site.

Key Interactions of Analogues in the PDE4 Active Site:

π-π Stacking: The catechol-like ether moiety (e.g., the 4-isobutoxy group) is positioned to form π-π stacking interactions with a key phenylalanine residue (Phe372, PDE4D numbering). uel.ac.uk This interaction is vital for anchoring the ligand in the correct orientation.

Hydrophobic Interactions: The isobutoxy group and the chlorinated phenyl ring fit into the hydrophobic region of the binding site, making van der Waals contacts with several nonpolar residues, including isoleucine (Ile336), methionine (Met337), and phenylalanine (Phe340). uel.ac.uk

Hydrogen Bonding: While the aldehyde group of the primary compound is a potential hydrogen bond acceptor, modifications in derivatives often introduce moieties that form critical hydrogen bonds. For instance, analogues can be designed to interact with the conserved glutamine (Gln369) or with residues in the metal ion pocket of the active site. nih.govuel.ac.uk

Isoform Selectivity: Slight differences in the amino acid composition of the binding sites among PDE4 isoforms allow for the design of selective inhibitors. For example, exploiting non-conserved residues outside the primary catalytic domain can stabilize unique protein conformations, leading to selectivity for PDE4B over PDE4D, which may help in avoiding emetic side effects associated with PDE4D inhibition. nih.govnih.gov

The following table summarizes the key amino acid residues in the PDE4 active site that interact with this class of inhibitors.

| Interaction Type | Interacting Residues (PDE4D numbering) | Role in Binding |

| Hydrophobic Clamp | Phe372, Ile336, Phe340 | Forms a hydrophobic pocket that accommodates the substituted phenyl ring. |

| π-π Stacking | Phe372 | Anchors the catechol-ether portion of the ligand. uel.ac.uk |

| Hydrogen Bonding | Gln369 | Acts as a key hydrogen bond donor/acceptor to anchor the inhibitor. nih.gov |

| van der Waals Contacts | Met337, Pro333, Met273 | Provides additional stabilizing hydrophobic interactions. |

| Selectivity Pockets | Non-conserved residues near the active site | Offer opportunities to design isoform-selective inhibitors. nih.gov |

Conformational Flexibility and Its Role in Ligand-Target Interactions

The binding of a ligand to its target is a dynamic process influenced by the conformational flexibility of both the small molecule and the macromolecule. For this compound analogues and their target, PDE4, this flexibility is critical for activity and selectivity.

The PDE4 enzyme itself possesses significant conformational mobility. Analysis of crystallographic B-factors, which measure the degree of atomic displacement, reveals that specific residues within the active site are highly flexible. researchgate.net This inherent plasticity allows the enzyme to accommodate various ligands and plays a role in its catalytic function. A successful inhibitor must adopt a low-energy conformation that is complementary to a stable conformation of the enzyme's binding pocket.

Furthermore, the larger structure of PDE4, particularly the "long" isoforms, is regulated by interactions between upstream conserved regions (UCR1 and UCR2) and the C-terminal catalytic domain. nih.gov This interaction, which can occur between subunits of a functional PDE4 dimer, modulates catalytic activity. The binding of an inhibitor can influence or be influenced by these global conformational states, providing another layer of regulatory complexity.

The isobutoxy group of this compound is not rigid; its rotatable bonds allow it to adopt various conformations. This flexibility enables the group to orient itself optimally within the hydrophobic pocket of the PDE4 active site to maximize van der Waals contacts. The ability of the ligand to adapt its shape to the precise topology of the binding site is a key determinant of its binding affinity and, consequently, its inhibitory potency.

Phenotypic Screening and Biological Response Profiling of Derivatives

While target-based approaches focus on a known macromolecule, phenotypic screening offers a complementary strategy to discover bioactive compounds by measuring their effect on cellular or organismal behavior, often without prior knowledge of the specific molecular target. nih.govenamine.netotavachemicals.com A library of derivatives based on the this compound scaffold could be subjected to such screens to identify compounds with desirable therapeutic effects, such as anti-inflammatory or anticancer activity. nih.govnih.gov

A typical phenotypic screening workflow involves several stages, as outlined in the table below.

| Stage | Description | Example Application |

| 1. Assay Development | A robust and reproducible cell-based or organism-based assay is created that reflects a disease-relevant phenotype. This could measure cell viability, morphology, protein expression, or other observable traits. | An assay using human whole blood or isolated immune cells (e.g., macrophages) is stimulated with lipopolysaccharide (LPS) to induce the production of inflammatory cytokines like TNF-α. nih.gov |

| 2. Library Screening | A diverse library of this compound derivatives is tested in the assay at one or more concentrations to identify "hits" that produce the desired phenotypic change (e.g., reduction of TNF-α). | The derivative library is screened for compounds that inhibit LPS-induced TNF-α production, indicating anti-inflammatory potential. researchgate.net |

| 3. Hit Validation | "Hits" are re-tested and their concentration-response relationships are determined to confirm activity and rule out artifacts. | Active compounds are confirmed through dose-response curves to calculate their IC₅₀ values for TNF-α inhibition. |

| 4. Biological Profiling | Validated hits undergo secondary and tertiary assays to characterize their biological response profile. This helps to understand the breadth of their effects and potential mechanisms. | A hit compound might be tested in an angiogenesis assay to see if it blocks blood vessel formation nih.gov or in a panel of kinase assays to check for off-target activities. otavachemicals.com |

| 5. Target Deconvolution | Further experiments are conducted to identify the specific molecular target(s) responsible for the observed phenotype. This can involve affinity chromatography, proteomic profiling, or genetic methods. | Thermal proteome profiling could be used to identify which proteins in the cell are physically engaged and stabilized by the hit compound, potentially identifying PDE4 as the primary target. nih.gov |

For example, a phenotypic screen of a chemical library enriched through molecular docking identified a compound, IPR-2025, that inhibited the viability of patient-derived glioblastoma spheroids and blocked angiogenesis in endothelial cells. nih.gov Subsequent analysis confirmed that the compound engages multiple targets, demonstrating the power of phenotypic screening to uncover molecules with selective polypharmacology. nih.gov Similarly, phenotypic screening of a DNA-encoded library (DEL) against whole bacteria successfully identified novel antibacterial agents, demonstrating the versatility of this approach. nih.gov A library of this compound derivatives could thus be a valuable starting point for discovering new therapeutic agents through such phenotypic strategies.

Advanced Analytical and Spectroscopic Characterization of 3 Chloro 4 Isobutoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. numberanalytics.com Through the application of one- and two-dimensional techniques, a detailed molecular map of 3-Chloro-4-isobutoxybenzaldehyde and its derivatives can be constructed.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural determination. The ¹H NMR spectrum reveals the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers through integration. For this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the isobutoxy group. The chemical shifts (δ) are influenced by the electronic effects of the chloro and isobutoxy substituents on the benzaldehyde (B42025) ring. docbrown.info Similarly, the ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. researchgate.net

To further unravel the molecular framework, two-dimensional NMR techniques are indispensable. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. youtube.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the isobutoxy chain and for assigning the relative positions of the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon atoms to which they are directly attached (¹JCH coupling). libretexts.orgyoutube.comcolumbia.edu This allows for the unambiguous assignment of each proton to its corresponding carbon atom, simplifying the interpretation of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.comcolumbia.edu For this compound, HMBC is instrumental in connecting the isobutoxy group to the aromatic ring by showing correlations between the ether-linked methylene (B1212753) protons and the C4 carbon of the benzene (B151609) ring. It also helps to confirm the positions of the substituents by showing correlations between the aromatic protons and the substituted and non-substituted aromatic carbons.

A hypothetical table of expected NMR data for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| CHO | ~9.8 (s) | ~190 | C-1, C-2, C-6 |

| H-2 | ~7.8 (d, J ≈ 2) | ~128 | C-1, C-3, C-4, C-6, CHO |

| H-5 | ~7.0 (d, J ≈ 8) | ~112 | C-1, C-3, C-4, C-6 |

| H-6 | ~7.7 (dd, J ≈ 8, 2) | ~129 | C-1, C-2, C-4, C-5, CHO |

| -OCH₂- | ~3.8 (d, J ≈ 7) | ~75 | C-4, -CH(CH₃)₂ |

| -CH(CH₃)₂ | ~2.1 (m) | ~28 | -OCH₂-, -CH(CH₃)₂ |

| -CH(CH₃)₂ | ~1.0 (d, J ≈ 7) | ~19 | -OCH₂-, -CH(CH₃)₂ |

Stereochemical Assignment through NOESY and Chiral NMR

For derivatives of this compound that possess stereocenters, determining the relative and absolute stereochemistry is crucial.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique identifies protons that are close in space, irrespective of whether they are connected through bonds. wordpress.comlibretexts.org The observation of a NOESY cross-peak between two protons indicates a through-space interaction, providing valuable information about the molecule's three-dimensional structure and the relative stereochemistry of substituents.

Chiral NMR: When dealing with enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce diastereomeric environments. This results in the separation of NMR signals for the two enantiomers, allowing for their quantification and, in some cases, the assignment of absolute configuration by comparing the spectra to those of known standards. nih.gov

Variable-Temperature NMR for Dynamic Processes

Molecules are not static entities and can undergo various dynamic processes, such as conformational changes or restricted bond rotations, on the NMR timescale. ox.ac.ukoxinst.com For example, in some substituted benzaldehydes, rotation around the aryl-carbonyl bond might be hindered. Variable-temperature (VT) NMR studies can provide insight into these dynamic behaviors. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the exchange between different conformations is slow, separate signals for each conformer may be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal. Analysis of this coalescence behavior allows for the determination of the energy barriers associated with the dynamic process. oxinst.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org These methods are particularly effective for identifying functional groups and studying intermolecular interactions.

Characterization of Functional Groups and Bond Stretches

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. copbela.org

C=O Stretch: The most prominent feature in the IR spectrum of an aldehyde is the strong absorption band due to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1700-1730 cm⁻¹. docbrown.infolibretexts.org Conjugation with the aromatic ring in benzaldehyde derivatives usually shifts this band to a lower wavenumber. researchgate.net

C-H Stretches: The aldehydic C-H stretch gives rise to one or two characteristic weak to medium bands in the 2700-2850 cm⁻¹ region. copbela.orgias.ac.in Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutoxy group appear just below 3000 cm⁻¹. copbela.org

C-O Stretch: The C-O stretching vibration of the isobutoxy ether linkage is expected to produce a strong band in the 1200-1250 cm⁻¹ region.

Aromatic C=C Stretches: The benzene ring gives rise to several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

C-Cl Stretch: The C-Cl stretching vibration typically appears in the far-infrared region, generally between 600 and 800 cm⁻¹.

A summary of key expected vibrational frequencies is provided in the table below.

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1680 - 1705 | Strong |

| Aldehyde C-H | Stretch | 2720 - 2750 and 2820 - 2850 | Weak to Medium |

| Aromatic C-H | Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H (isobutoxy) | Stretch | 2870 - 2960 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Ether C-O | Stretch | 1200 - 1250 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Detection of Intermolecular Hydrogen Bonding and Other Interactions

Vibrational spectroscopy is a sensitive tool for detecting intermolecular interactions, such as hydrogen bonding. copbela.org While this compound itself does not have a traditional hydrogen bond donor, in derivatives containing hydroxyl or amino groups, the formation of intermolecular or intramolecular hydrogen bonds can be readily observed. For instance, the formation of a hydrogen bond to the carbonyl oxygen would cause a shift of the C=O stretching frequency to a lower wavenumber (red shift). researchgate.net Studies on substituted benzaldehydes have shown that the carbonyl group can participate in weak C-H···O hydrogen bonds, which can influence the crystal packing and supramolecular assembly. nih.govnih.gov These subtle interactions can sometimes be inferred from small shifts and changes in the shape of the vibrational bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. For this compound, with a chemical formula of C₁₁H₁₃ClO₂, the theoretical exact mass can be calculated. HRMS analysis would confirm this elemental composition by providing a measured mass with a very low margin of error, typically in the parts-per-million (ppm) range. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

A combination of MS-based approaches, including HRMS, is effective for determining a chemical formula. nih.gov For instance, in the analysis of related chloro-substituted aromatic compounds, HRMS is used to confirm the presence and number of chlorine atoms by observing the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).

Table 1: Theoretical Isotopic Distribution for C₁₁H₁₃ClO₂

| Ion Formula | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| C₁₁H₁₃³⁵ClO₂ | 212.0629 | 100.00 |

| C₁₂H₁₂³⁵ClO₂ | 213.0663 | 12.15 |

This table is generated based on theoretical calculations and illustrates the expected isotopic pattern for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is instrumental in piecing together the structural fragments of a molecule. In an MS/MS experiment, the molecular ion of this compound (m/z 212 for the ³⁵Cl isotope) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

Common fragmentation pathways for this compound would likely involve:

Loss of the isobutyl group: A primary fragmentation would be the cleavage of the ether bond, resulting in the loss of an isobutylene (B52900) molecule (C₄H₈, 56 Da) or an isobutyl radical (C₄H₉, 57 Da).

Loss of the aldehyde group: Fragmentation may occur with the loss of a hydrogen atom (H, 1 Da) or a formyl radical (CHO, 29 Da) from the benzaldehyde ring.

Cleavage of the aromatic ring: More energetic collisions can lead to the fragmentation of the benzene ring itself.

The fragmentation patterns can be used to differentiate between isomers. For example, the fragmentation of related hydroxy steroids has been studied using MS/MS to distinguish between different positional isomers. nih.gov The proposed ion structures are often based on their accurate masses to ensure consistency with the fragmentation process. nih.gov

Table 2: Plausible MS/MS Fragmentation of this compound (Precursor Ion: m/z 212)

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 183 | CHO | [M-CHO]⁺ |

| 155 | C₄H₉ (isobutyl radical) | [M-C₄H₉]⁺ |

| 156 | C₄H₈ (isobutylene) | [M-C₄H₈]⁺ |

This table outlines potential fragmentation pathways and is illustrative of typical MS/MS results.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about the molecule's conformation and how it packs in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of molecules. nih.gov For a chiral derivative of this compound, this technique could be used to determine its absolute configuration. nih.govmdpi.com The analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. Obtaining a suitable single crystal is often a critical and challenging step. researchgate.net In some cases, derivatization is employed to improve the chances of obtaining high-quality crystals for analysis. researchgate.net

Table 3: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.54 |

| Volume (ų) | 1358.9 |

This data is hypothetical and serves to illustrate the type of information obtained from a single crystal XRD experiment.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. rigaku.comnih.gov Different polymorphs of a substance can have different physical properties. The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the PXRD pattern of a sample to reference patterns, one can identify the polymorphic form present. rigaku.com This technique is widely used in the pharmaceutical industry for the characterization of active pharmaceutical ingredients. mdpi.com Studies on related compounds, such as 4-methoxy-3-nitrobenzaldehyde, have utilized variable temperature PXRD to investigate polymorphic transformations. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-hydroxybenzaldehyde (B1581250) |

| 4-methoxy-3-nitrobenzaldehyde |

| 3-Chloro-anisaldehyde |

Chromatographic and Separation Techniques for Purity and Quantitative Analysis

The assessment of purity and the quantitative analysis of this compound and its derivatives are critically dependent on chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.

Research Findings: The separation of substituted benzaldehydes is typically achieved on a C18 column. researchgate.netresearchgate.netwaters.comresearchgate.net The mobile phase often consists of a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with modifiers like phosphoric acid or triethylamine (B128534) to improve peak shape and resolution. researchgate.netsielc.comsielc.comgoogle.com For this compound, its relatively nonpolar isobutoxy group and the polar aldehyde and chloro groups allow for good retention and separation under standard reversed-phase conditions.

A linear relationship is often observed between the logarithm of the capacity factor (log k') and the volume fraction of the organic solvent in the mobile phase, which allows for the prediction of retention behavior. researchgate.net The hydrophobicity of the substituents on the benzaldehyde ring plays a significant role in determining the retention time, with more hydrophobic derivatives eluting later. researchgate.net

Detection Methods: Diverse detection methods can be coupled with HPLC for the analysis of this compound and its derivatives.

UV-Visible (UV-Vis) Detection: This is the most common detection method for aromatic aldehydes. chromatographyonline.com Due to its conjugated aromatic system and carbonyl group, this compound exhibits strong UV absorbance. The selection of an appropriate wavelength, typically near the compound's absorbance maximum (λmax), is crucial for sensitivity. chromatographyonline.com Analyses of similar benzaldehydes have utilized wavelengths such as 240 nm, 254 nm, and 365 nm. researchgate.netresearchgate.netgoogle.com

Diode Array Detection (DAD): A DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This provides spectral information that can confirm peak purity and aid in the identification of unknown impurities or derivatives by comparing their spectra with a library.

Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization with a fluorescent tag may be employed. Aldehyde-reactive reagents can introduce a fluorophore, allowing for detection at much lower concentrations than UV-Vis. For instance, benzaldehyde has been determined with high sensitivity after derivatization with N-acetylhydrazine acridone (B373769) (AHAD). nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight and structural information, enabling unequivocal identification of the parent compound, its derivatives, and any impurities.

Table 1: Exemplary HPLC Parameters for Analysis of Substituted Benzaldehydes

| Parameter | Typical Conditions | Purpose |

| Column | C18 (Reversed-Phase), e.g., 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation based on hydrophobicity. researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (Isocratic or Gradient) | Elutes compounds from the column; the ratio is optimized for best separation. researchgate.netresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV at 240-260 nm | Monitors the absorbance of the aromatic ring and carbonyl group for quantification. researchgate.netgoogle.com |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

| Column Temperature | 25 - 40 °C | Affects retention times and peak shapes; kept constant for reproducibility. google.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has limited volatility, GC is particularly useful for the analysis of its more volatile synthetic precursors or derivatives, and for assessing the purity of starting materials. When analyzing less volatile or polar compounds like aldehydes, derivatization is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape. researchgate.netresearchgate.net

Derivatization Techniques: The primary goal of derivatization in GC is to convert polar functional groups, such as aldehydes and alcohols, into less polar, more volatile derivatives. researchgate.net

Silylation: This is a common technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov The resulting TMS-ether of a hydroxyl derivative or the TMS-acetal of the aldehyde is significantly more volatile.

Alkylation/Esterification: This process can protect certain active hydrogens, rendering the molecule more suitable for GC analysis. researchgate.net

Acylation: This involves the introduction of an acyl group. researchgate.net

Oximation: Aldehydes can be converted to their corresponding oximes, which are often more stable and volatile.

GC-Mass Spectrometry (GC-MS): The coupling of GC with a Mass Spectrometer (GC-MS) is an exceptionally powerful analytical tool. It combines the separation capabilities of GC with the identification power of MS. acs.orgnih.gov As separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio of the fragments, allowing for highly confident identification of the compound. researchgate.netresearchgate.net This is invaluable for identifying trace impurities in a sample of this compound or confirming the structure of its derivatives. researchgate.net

Table 2: GC and Derivatization Strategies for Aldehyde Analysis

| Technique | Description | Application for this compound Derivatives |

| Direct GC Analysis | Direct injection of a volatile sample. | Suitable for analyzing volatile precursors or impurities (e.g., isobutanol). |

| Silylation followed by GC-MS | Conversion of polar -OH or -CHO groups to nonpolar TMS ethers/acetals using reagents like MSTFA. nih.gov | Analysis of hydroxylated derivatives or the parent aldehyde itself to increase volatility and prevent thermal degradation. copernicus.org |

| Acylation followed by GC-MS | Reaction with an acylating agent to form a stable ester derivative. researchgate.net | Useful for derivatizing any alcohol precursors or byproducts in the synthesis. |

| GC-QTOF MS | High-resolution mass spectrometry provides accurate mass data, aiding in the precise identification of compounds in complex mixtures. nih.gov | Unambiguous identification of isomeric byproducts or trace contaminants. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of reactions. rsc.orgchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products in near real-time. libretexts.org